3-Cyano-N-(pyrimidin-2-yl)benzenesulfonamide
Description
3-Cyano-N-(pyrimidin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine moiety and a cyano (-CN) substituent at the 3-position of the benzene ring.
Properties
IUPAC Name |
3-cyano-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c12-8-9-3-1-4-10(7-9)18(16,17)15-11-13-5-2-6-14-11/h1-7H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTQSHQNTKAAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with various reagents. One common method includes the use of aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine under reflux conditions . The reaction is facilitated by the use of diethyl ammonium hydrogen sulfate as an ionic liquid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-(pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-Cyano-N-(pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the activity of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . The inhibition is achieved through binding to the active site of the target enzyme, thereby preventing its normal function.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) generally enhance thermal stability, as seen in higher melting points (274–289°C for nitro/methoxy derivatives) .
- Halogenation (e.g., iodine in 2p) improves antimicrobial activity, suggesting that the cyano group in the target compound may similarly enhance target binding via electronic effects .
- Bulkier substituents (e.g., anthracene in compound 4) correlate with potent cytotoxicity, implying that the cyano group’s compact size might balance activity and solubility .
Antimicrobial Activity
- Schiff base derivatives (e.g., 2p) exhibit MIC values as low as 7.81 µM against methicillin-resistant Staphylococcus aureus (MRSA), with halogenation (e.g., iodine) enhancing potency .
- Anti-urease activity: Derivative 3h (methoxy-substituted) showed an IC₅₀ of 2.22 µM, outperforming standard inhibitors. The cyano group’s electron-withdrawing nature may similarly stabilize enzyme-inhibitor interactions .
Anticancer Activity
Antiviral Activity
- Cyano-containing analogs (e.g., 12bb) exhibit anti-HIV activity, suggesting that the 3-cyano substituent in the target compound may contribute to antiviral mechanisms .
Biological Activity
3-Cyano-N-(pyrimidin-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with benzenesulfonyl chloride in the presence of a suitable base, followed by cyano group introduction through nucleophilic substitution. This method allows for the efficient production of the compound with high yields.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhi | 128 |
These results suggest that the compound has potential as an antibacterial agent, comparable to existing antibiotics.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human colon adenocarcinoma (HT29), breast adenocarcinoma (MCF7), and lung adenocarcinoma (A549).
| Cell Line | CC (µM) |
|---|---|
| HT29 | 15.5 |
| MCF7 | 20.3 |
| A549 | 25.0 |
The selectivity index (SI), which measures the compound's toxicity to cancer cells relative to normal cells, indicates a promising therapeutic window.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interference with Signaling Pathways : It can modulate signaling pathways related to apoptosis and cell cycle regulation, leading to increased cancer cell death.
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target receptors, influencing their activity.
Study on Antimicrobial Efficacy
A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The study found that this compound exhibited superior activity against resistant strains of bacteria compared to traditional sulfonamides .
Evaluation Against Cancer Cell Lines
In another research article focused on pyrimidine derivatives, this compound was highlighted for its significant cytotoxicity against HT29 cells, with researchers suggesting further exploration into its potential as a lead compound for anticancer drug development .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-cyano-N-(pyrimidin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of sulfadiazine derivatives with a cyano-substituted benzaldehyde precursor. Critical steps include:
- Reagent Selection : Use pyridine-4-carboxaldehyde or similar aldehydes for Schiff base formation .
- Condition Optimization : Adjust pH (6–8), temperature (60–80°C), and reaction time (6–12 hours) to maximize yield. Monitor progress via TLC and confirm product purity using NMR and HPLC .
- Purification : Column chromatography with ethyl acetate/hexane gradients is recommended for isolating the sulfonamide product .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Analyze and NMR spectra to verify aromatic proton environments and cyano group presence (e.g., δ ~110 ppm for CN) .
- Mass Spectrometry : High-resolution MS (e.g., FAB or ESI) confirms the molecular ion peak (e.g., m/z 418 [M+H]+ observed in related sulfonamides) .
- X-ray Crystallography : Resolve crystal structure to validate bond angles and supramolecular interactions .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX. Prioritize binding affinity (ΔG) and hydrogen-bonding patterns .
- DFT Calculations : Employ Gaussian or Multiwfn to analyze electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO-LUMO) for reactivity predictions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?
- Methodological Answer :
- Standardized Assays : Re-evaluate MIC values using CLSI guidelines against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains .
- SAR Analysis : Compare substituent effects; e.g., nitro or methoxy groups at the 4-position enhance activity by 30–50% .
- Biofilm Studies : Use crystal violet assays to differentiate bactericidal vs. biofilm-disruption mechanisms .
Q. What experimental designs are recommended for studying the compound’s enzyme inhibition kinetics?
- Methodological Answer :
- Enzyme Assays : Perform stopped-flow kinetics with carbonic anhydrase IX (CA IX) using 4-nitrophenyl acetate as a substrate. Calculate values via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess selectivity over off-target isoforms like CA II .
- Cellular Models : Validate inhibition in hypoxic cancer cell lines (e.g., HT-29) using pH-sensitive fluorescent probes .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting results in quantum chemical calculations (e.g., bond order vs. experimental geometry)?
- Methodological Answer :
- Topology Analysis : Use Multiwfn to compare AIM-derived bond critical points (BCPs) with crystallographic data .
- Error Sources : Check basis set adequacy (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) and solvent effect inclusion in DFT models .
- Benchmarking : Validate against high-level methods like CCSD(T) for critical parameters .
Q. What strategies mitigate challenges in synthesizing analogues with improved solubility?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., -OH, -SO3H) at the benzenesulfonamide ring. Monitor logP via HPLC to ensure <3.0 .
- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to enhance aqueous stability .
- Salt Formation : Prepare sodium or lysine salts to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
